1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one
CAS No.: 144174-16-3
Cat. No.: VC20332829
Molecular Formula: C13H14N4O
Molecular Weight: 242.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144174-16-3 |
|---|---|
| Molecular Formula | C13H14N4O |
| Molecular Weight | 242.28 g/mol |
| IUPAC Name | 1-[4-[(6-amino-2-methylpyrimidin-4-yl)amino]phenyl]ethanone |
| Standard InChI | InChI=1S/C13H14N4O/c1-8(18)10-3-5-11(6-4-10)17-13-7-12(14)15-9(2)16-13/h3-7H,1-2H3,(H3,14,15,16,17) |
| Standard InChI Key | XRTMMJHGSPTSOU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC(=N1)NC2=CC=C(C=C2)C(=O)C)N |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure comprises three distinct regions:
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A 6-amino-2-methylpyrimidin-4-yl group, which contributes hydrogen-bonding capabilities via its amino substituent and steric bulk from the methyl group.
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An aniline-linked phenyl ring, providing aromatic stacking potential and sites for further functionalization.
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A para-substituted ethanone group, which may influence solubility and intermolecular interactions.
The molecular formula is C₁₃H₁₄N₄O, with a molecular weight of 242.28 g/mol. The presence of multiple nitrogen atoms and the ethanone moiety suggests moderate polarity, likely conferring solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one typically involves multi-step reactions:
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Pyrimidine Core Preparation: 6-Amino-2-methylpyrimidin-4-amine is synthesized via cyclization of guanidine derivatives with β-keto esters.
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Coupling Reaction: The pyrimidine intermediate reacts with 4-aminoacetophenone under Buchwald-Hartwig amination conditions, utilizing a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) to form the C–N bond .
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Purification: Recrystallization from ethanol or methanol yields the final product with >95% purity .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Guanidine + ethyl acetoacetate, 120°C | 65% |
| 2 | 4-Aminoacetophenone, Pd₂(dba)₃, Xantphos | 48% |
| 3 | Ethanol recrystallization | 92% |
Challenges and Solutions
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Low Coupling Efficiency: The steric hindrance from the methyl group on the pyrimidine ring reduces reaction yields. Using bulkier ligands (e.g., DavePhos) improves catalytic activity .
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Byproduct Formation: Competing N-arylation at the pyrimidine’s 4-position is mitigated by employing electron-deficient aryl halides .
Biological Activity and Mechanistic Insights
Hypothesized Targets
While direct studies on this compound are sparse, structurally related pyrimidines exhibit activity against:
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VEGFR-2: Inhibition of vascular endothelial growth factor receptor-2 disrupts angiogenesis, a critical process in tumor growth.
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Dihydrofolate Reductase (DHFR): Interference with folate metabolism impedes DNA synthesis in rapidly dividing cells .
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Viral Polymerases: Pyrimidine analogs often incorporate into viral RNA/DNA, terminating elongation.
Structure-Activity Relationships (SAR)
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Amino Group (Pyrimidine): Essential for hydrogen bonding with catalytic residues (e.g., Asp1046 in VEGFR-2).
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Methyl Substituent (C2): Enhances metabolic stability by shielding the ring from oxidative degradation .
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Ethanone Moiety (Phenyl): Improves membrane permeability via hydrophobic interactions with lipid bilayers .
Future Research Directions
In Vitro and In Vivo Profiling
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Cytotoxicity Assays: Screen against cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values.
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Pharmacokinetics: Assess oral bioavailability and half-life in rodent models.
Structural Modifications
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Ethanone Replacement: Substituting the ketone with a carboxamide may enhance aqueous solubility.
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Heterocycle Fusion: Incorporating a triazole ring could improve target selectivity .
Computational Modeling
Machine learning models (e.g., AlphaFold) could predict off-target interactions and optimize lead compounds prior to synthesis .
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